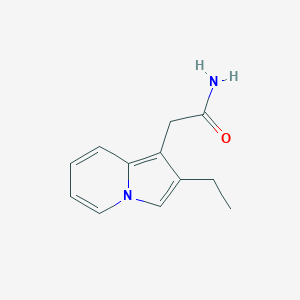
2-(2-Ethylindolizin-1-yl)acetamide
货号 B8367826
分子量: 202.25 g/mol
InChI 键: QCKZZKLJABQLIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07608626B2
Procedure details


2-Pyridinepropaneamide (6.5 g, 43 mmol) was dissolved in warm acetone (500 mL). 1-Bromobutanone (10.0 g, 66 mmol) was added and the reaction mixture was heated under reflux for 48 hours. The reaction mixture was cooled in a freezer and the acetone was decanted from a light brown solid (12 g). The solid was dissolved in hot ethanol (450 mL). Solid NaHCO3 (10 g) was added and the reaction mixture was heated under reflux with stirring for 6 h. The reaction mixture was filtered to remove NaBr and the filtrate was evaporated under reduced pressure to give a brown solid residue. The residue was extracted 4 times with boiling hexane (500 mL). Each time the solvent was decanted from the remaining solid and cooled in the freezer. A final extraction was with boiling heptane (500 mL). Collection of the cooled filtrates and drying of the collected solid gave 1.35 g of 2-(2-ethylindolizin-1-yl)acetamide. The 2-(2-ethylindolizin-1-yl)acetamide (440 mg ) in ethyl ether (90 mL) was treated with lithium aluminum hydride (360 mg) and heated under reflux in a nitrogen atmosphere overnight. After cooling to room temperature, an aqueous solution of Rochelle salt was cautiously added with stirring until a solution was observed. The phases were separated and the aqueous phase was extracted 3 times with ether. The combined organic layers were extracted with 0.1 N HCl, and the aqueous layer was made basic with 2.5 N NaOH. The aqueous phase was extracted with methylene chloride 3 times and the organic phase was evaporated under reduced pressure to give 410 mg of product as a yellow brown oil. The product (170 mg, 0.90 mmol) was dissolved in ethanol and treated with fumaric acid (52 mg, 0.45 mmol). The title compound was obtained as a golden brown solid, mp: 170-175° C. dec. MS [M+H]+ 189 m/z; microanalysis was consistent for C12H16N2+C4H4O4.



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][C:9]([NH2:11])=[O:10].Br[CH2:13][C:14](=O)[CH2:15][CH3:16]>CC(C)=O>[CH2:15]([C:14]1[C:7]([CH2:8][C:9]([NH2:11])=[O:10])=[C:2]2[N:1]([CH:13]=1)[CH:6]=[CH:5][CH:4]=[CH:3]2)[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)CCC(=O)N
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(CC)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 6 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 48 hours
|
|
Duration
|
48 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled in a freezer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetone was decanted from a light brown solid (12 g)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved in hot ethanol (450 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Solid NaHCO3 (10 g) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove NaBr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted 4 times with boiling hexane (500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Each time the solvent was decanted from the remaining solid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in the freezer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
A final extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collection of the cooled filtrates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying of the collected solid
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C(=C2C=CC=CN2C1)CC(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.35 g | |
| YIELD: CALCULATEDPERCENTYIELD | 15.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
